

# Fedratinib metabolite identification characterization

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## Compound Focus: Fedratinib

CAS No.: 936091-26-8

Cat. No.: S547874

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## Fedratinib: Drug Profile & Metabolism

The table below summarizes the core chemical and metabolic properties of **Fedratinib**.

Property	Description
IUPAC Name	N-tert-butyl-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide [1]
Molecular Formula	C <sub>27</sub> H <sub>36</sub> N <sub>6</sub> O <sub>3</sub> S [1]
Molecular Weight	524.678 g/mol [1]
Chemical Class	Benzenesulfonamide [1]
Primary Metabolic Enzymes	Cytochrome P450 (CYP) enzymes, primarily <b>CYP3A4</b> [2]
Key Metabolic DDI Risk (as Victim)	Strong CYP3A4 inhibitors increase Fedratinib exposure ~2-fold; dose reduction to 200 mg is recommended [2] [3].

## Researcher FAQs & Troubleshooting

Here are answers to common technical and experimental questions:

**Q: What are the critical drug-drug interaction risks to consider when designing studies with Fedratinib?** **A: Fedratinib** presents a complex DDI profile:

- **As a Victim:** Its metabolism is significantly influenced by CYP3A4 inhibitors. Coadministration with strong inhibitors (e.g., ketoconazole) increases **Fedratinib** exposure and necessitates a dose reduction to 200 mg [2] [3].
- **As a Perpetrator:** **Fedratinib** itself can inhibit CYP3A4. It exhibits complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction. It has been shown to affect the pharmacokinetics of sensitive CYP3A4 substrates like midazolam, while its effects on CYP2C8/9 substrates are predicted to be minor [2].

**Q: What are the key in vitro experimental considerations for Fedratinib?** **A:** While specific experimental protocols are not detailed in the search results, its known pharmacological profile suggests key areas of focus:

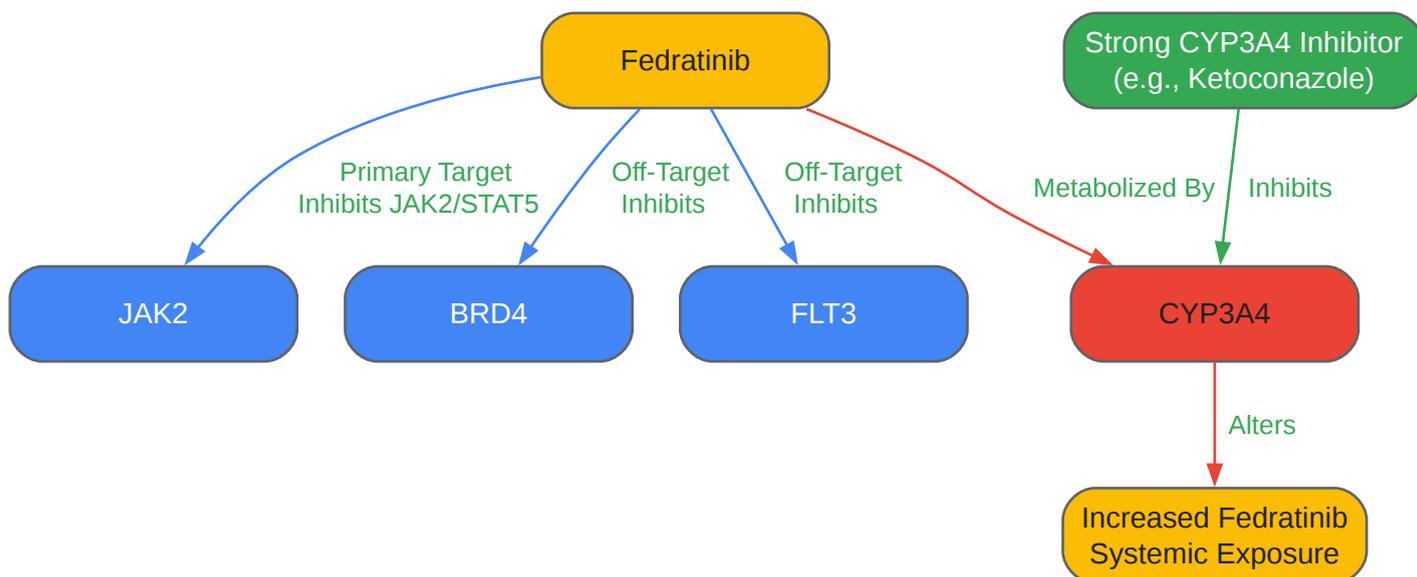
- **Kinase Selectivity Assays:** **Fedratinib** was designed for high selectivity to JAK2. In vitro kinase activity assays show an  $IC_{50}$  of **3 nM** for both wild-type JAK2 and the JAK2V617F mutant. Its selectivity over other JAK family members is 35-fold for JAK1, >300-fold for JAK3, and >100-fold for TYK2 [4].
- **Off-Target Activity:** Be aware of its inhibitory activity against other targets, notably **FLT3** and **Bromodomain-containing protein 4 (BRD4)**, which may contribute to its therapeutic effects and side-effect profile [4].
- **PBPK Modeling:** Physiologically based pharmacokinetic (PBPK) modeling in platforms like Simcyp is a recognized method to characterize **Fedratinib**'s PK properties and assess DDI potentials, which can help optimize clinical study designs [2].

**Q: What are the major safety warnings relevant for laboratory handling?** **A:** Although primarily clinical, these warnings are critical for the overall risk assessment of the compound:

- **Encephalopathy:** **Fedratinib** carries a black box warning for encephalopathy, including Wernicke's encephalopathy, which is linked to thiamine deficiency [3] [5].
- **Gastrointestinal Effects:** Nausea, vomiting, and diarrhea are very common and often occur early in treatment [6] [3] [5].
- **Hematologic Effects:** Anemia, thrombocytopenia, and neutropenia are frequently observed. Monitoring of complete blood counts is essential [3].

## Experimental Workflow & Metabolic Pathway

The diagram below outlines the key metabolic and pharmacological interactions of **Fedratinib**.



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## Guidance for Further Research

I hope this provides a solid technical foundation for your work. To proceed with detailed metabolite identification, I suggest:

- **Consulting Specialized Databases:** Directly search the **Human Metabolome Database (HMDB)** using the accession number HMDB0247668 for more in-depth analytical data [1].
- **Refining Your Search:** Using search terms like "**Fedratinib** metabolite LC-MS" or "**Fedratinib** pharmacokinetics mass spectrometry" in scientific literature databases may yield the specific experimental protocols and characterization data you require.

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**Address:** Ontario, CA 91761, United States

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